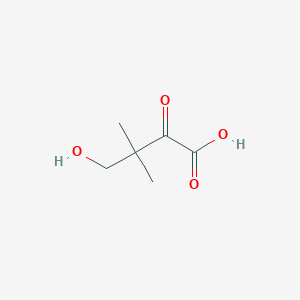

2-Dehydropantoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-3,3-dimethyl-2-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-6(2,3-7)4(8)5(9)10/h7H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVVTUWHANFMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274258 | |

| Record name | Ketopantoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-30-4 | |

| Record name | 4-Hydroxy-3,3-dimethyl-2-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketopantoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Dehydropantoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZM7NYS95Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Lynchpin of a Vital Pathway: A Technical Guide to the Role of 2-Dehydropantoate in Pantothenate Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenate, or vitamin B5, is an essential precursor for the biosynthesis of coenzyme A (CoA), a fundamental cofactor in all domains of life. The metabolic pathway responsible for de novo pantothenate synthesis, absent in animals, presents a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of a critical step in this pathway: the reduction of 2-dehydropantoate to pantoate. We will dissect the enzymatic machinery, regulatory mechanisms, and the strategic importance of this reaction, offering field-proven insights and detailed experimental protocols for its study. This document serves as a comprehensive resource for researchers aiming to understand and exploit this vital chokepoint in microbial metabolism.

Introduction: The Pantothenate Pathway - A Gateway to Essential Metabolism

The biosynthesis of pantothenate is a multi-step enzymatic process that converges two metabolic branches: one producing pantoate and the other β-alanine.[1] The subsequent ATP-dependent condensation of these two molecules by pantothenate synthetase yields pantothenate.[1] Pantoate itself is synthesized from α-ketoisovalerate, an intermediate in branched-chain amino acid biosynthesis, through two sequential enzymatic reactions. The first is the formation of 2-dehydropantoate (also known as ketopantoate) from α-ketoisovalerate, catalyzed by ketopantoate hydroxymethyltransferase (PanB).[2] The second, and the focus of this guide, is the reduction of the keto group of 2-dehydropantoate to a hydroxyl group, forming pantoate. This seemingly simple reduction is a critical control point and a validated target for antimicrobial intervention.[2][3]

The essentiality of the pantothenate pathway in many microorganisms, including significant pathogens like Mycobacterium tuberculosis, underscores its potential as a drug target.[2] Since mammals lack this pathway and obtain pantothenate from their diet, inhibitors of these enzymes are expected to exhibit selective toxicity against microbes.[2][4]

The Central Conversion: From 2-Dehydropantoate to Pantoate

The reduction of 2-dehydropantoate to (R)-pantoate is an NADPH-dependent reaction catalyzed by the enzyme 2-dehydropantoate 2-reductase, more commonly known as ketopantoate reductase (KPR).[5][6] This enzyme belongs to the oxidoreductase family (EC 1.1.1.169).[6]

Reaction: 2-dehydropantoate + NADPH + H⁺ ⇌ (R)-pantoate + NADP⁺

The enzyme ensures the production of the correct stereoisomer of pantoate, which is essential for its subsequent utilization by pantothenate synthetase.

The Enzymatic Workhorse: Ketopantoate Reductase (KPR)

Ketopantoate reductase has been characterized in a variety of organisms, revealing interesting diversity in its genetic basis and quaternary structure.

-

Escherichia coli and other bacteria: In E. coli, KPR is primarily encoded by the panE gene.[4][5] The enzyme from E. coli is a monomeric protein with a molecular weight of approximately 34 kDa.[4] It exhibits typical Michaelis-Menten kinetics.[4] Another enzyme, acetohydroxy acid isomeroreductase (IlvC), involved in branched-chain amino acid biosynthesis, can also catalyze the reduction of 2-dehydropantoate, albeit less efficiently.[7]

-

Staphylococcus aureus : In contrast to the monomeric E. coli enzyme, KPR from Staphylococcus aureus exists as a stable dimer.[8] This dimeric structure is associated with positive cooperativity with respect to NADPH binding, suggesting a more complex regulatory mechanism.[8]

-

Francisella tularensis : This pathogenic bacterium lacks both panE and ilvC homologs. Instead, it utilizes a novel KPR encoded by the panG gene, highlighting the evolutionary adaptability of this metabolic step.[7]

-

Archaea: In the hyperthermophilic archaeon Thermococcus kodakarensis, KPR is distinct in its preference for NADH over NADPH as the electron donor and is subject to feedback inhibition by CoA.[9]

Structural Insights into KPR Function

The crystal structure of KPR from several organisms, including E. coli and S. aureus, has been elucidated, providing a detailed understanding of its catalytic mechanism.[5][10] The enzyme typically consists of two domains: an N-terminal domain with a classic Rossmann fold for NADPH binding and a C-terminal domain that, together with the N-terminal domain, forms the active site where 2-dehydropantoate binds.[5][11]

Key residues in the active site are responsible for substrate binding and catalysis. For instance, in E. coli KPR, Lys176 has been identified as a key catalytic residue, likely acting as a general acid to protonate the keto group of the substrate during reduction.[12]

Caption: Feedback inhibition of Ketopantoate Reductase by CoA in T. kodakarensis.

2-Dehydropantoate Reductase as a Drug Target

The essentiality of the pantothenate pathway in many pathogenic bacteria and its absence in humans make KPR an attractive target for the development of novel antibiotics. [2][4]The low sequence homology between microbial and potential, yet undiscovered, human counterparts further enhances its appeal as a selective target. [13]

Strategies for Inhibitor Discovery

Several strategies can be employed to identify and develop inhibitors of KPR:

-

High-Throughput Screening (HTS): Screening large libraries of small molecules for their ability to inhibit KPR activity is a common starting point for drug discovery. [14]This requires a robust and miniaturized assay, typically a spectrophotometric or fluorescence-based assay.

-

Fragment-Based Lead Discovery (FBLD): This approach involves screening libraries of low-molecular-weight compounds ("fragments") for weak binding to the target enzyme. Hits from the initial screen can then be optimized and linked together to generate more potent lead compounds.

-

Structure-Based Drug Design: With the availability of high-resolution crystal structures of KPR, rational drug design can be employed. [10]This involves designing molecules that fit into the active site of the enzyme and interact with key residues, leading to inhibition.

The workflow for a typical high-throughput screening campaign is depicted below.

Caption: A generalized workflow for high-throughput screening of KPR inhibitors.

Experimental Protocols

This section provides detailed, self-validating protocols for the expression, purification, and activity measurement of ketopantoate reductase.

Expression and Purification of Recombinant His-tagged Ketopantoate Reductase

This protocol is adapted for the expression of His-tagged KPR in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

A. Expression

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the KPR gene fused to a polyhistidine tag (e.g., pET vector). Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

-

Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony from the plate. Grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

B. Purification

-

Cell Lysis: Resuspend the cell pellet in 20 mL of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Incubate on ice for 30 minutes.

-

Sonication: Sonicate the cell suspension on ice to further disrupt the cells and shear the DNA.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant.

-

IMAC:

-

Equilibrate a Ni-NTA affinity column with 5 column volumes of Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged KPR with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions.

-

-

Analysis: Analyze the fractions by SDS-PAGE to identify those containing the purified KPR.

-

Dialysis: Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).

Spectrophotometric Assay for Ketopantoate Reductase Activity

This assay measures the activity of KPR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺.

Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

NADPH Stock Solution: 10 mM NADPH in Assay Buffer.

-

2-Dehydropantoate (Ketopantoate) Stock Solution: 10 mM potassium ketopantoate in Assay Buffer.

-

Enzyme Solution: Purified KPR diluted in Assay Buffer to a suitable concentration (e.g., 30 nM final concentration).

Procedure:

-

In a 1 mL cuvette, combine the following:

-

Assay Buffer to a final volume of 1 mL.

-

20 µL of 10 mM NADPH stock solution (final concentration: 200 µM).

-

The appropriate volume of diluted enzyme solution.

-

-

Mix gently and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 50 µL of 10 mM 2-dehydropantoate stock solution (final concentration: 500 µM).

-

Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Quantitative Data Summary

| Enzyme Source | KM (NADPH) | KM (Ketopantoate) | kcat |

| E. coli | 20 µM | 60 µM | 40 s⁻¹ |

| E. coli (alternative conditions) | 4 µM | 120 µM | 8 s⁻¹ |

Data from Webb et al., 2001. [5]

Conclusion and Future Perspectives

The reduction of 2-dehydropantoate to pantoate is a pivotal step in the biosynthesis of pantothenate, a pathway that is essential for the survival of many microorganisms but absent in their mammalian hosts. The enzyme responsible for this conversion, ketopantoate reductase, represents a validated and promising target for the development of novel antimicrobial agents. This guide has provided a comprehensive overview of the biochemical and structural aspects of this reaction, its regulation, and its potential for therapeutic intervention. The detailed experimental protocols included herein are intended to empower researchers to further investigate this critical enzyme and to accelerate the discovery of new inhibitors. Future research will likely focus on the structural and mechanistic differences between KPR orthologs from various pathogens to enable the design of broad-spectrum or species-specific inhibitors, ultimately contributing to the fight against infectious diseases.

References

-

Sanchez, J.E., Gross, P.G., Goetze, R.W., Walsh Jr., R.M., Peeples, W.B., & Wood, Z.A. (2015). Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus. Biochemistry, 54(46), 6947–6957. [Link]

-

Webb, M. E., Smith, A. G., & Abell, C. (2001). Crystal Structure of Escherichia coli Ketopantoate Reductase at 1.7 Å Resolution and Insight into the Enzyme Mechanism. Biochemistry, 40(48), 14571–14578. [Link]

-

Spry, C., Kirk, K., & Saliba, K. J. (2008). Coenzyme A biosynthesis: an antimicrobial drug target. FEMS microbiology reviews, 32(1), 56–106. [Link]

-

Spry, C., Kirk, K., & Saliba, K. J. (2008). Coenzyme A biosynthesis: An antimicrobial drug target. FEMS Microbiology Reviews, 32(1), 56-106. [Link]

-

Aikawa, H., Ishii, Y., Tomita, H., & Atomi, H. (2017). Crystal structure of ketopantoate reductase from Thermococcus kodakarensis complexed with NADP+. Acta crystallographica. Section F, Structural biology communications, 73(Pt 10), 591–597. [Link]

-

Butman, J. C., Kotzé, J. P., Dowd, C. S., & Strauss, E. (2020). Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents. Frontiers in Cellular and Infection Microbiology, 10, 605662. [Link]

-

Ciulli, A., Williams, G., Smith, A. G., Blundell, T. L., & Abell, C. (2007). Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity. The Journal of biological chemistry, 282(11), 8199–8208. [Link]

-

Maršavelski, A. (2016). A novel antimicrobial target—expanded and revisited mode of action of pantothenamides. RSC Advances, 6(50), 44783-44789. [Link]

-

Ciulli, A., Scott, D. E., Smith, A. G., Blundell, T. L., & Abell, C. (2005). The crystal structure of Escherichia coli ketopantoate reductase with NADP+ bound. Biochemistry, 44(25), 8930–8939. [Link]

-

Spry, C., Kirk, K., & Saliba, K. J. (2008). Coenzyme A biosynthesis: an antimicrobial drug target. FEMS microbiology reviews, 32(1), 56–106. [Link]

-

Addicott, C. (2017). A fragment-based approach to the identification of novel ketopantoate reductase inhibitors. [Link]

-

Leonardi, R., & Jackowski, S. (2007). Biosynthesis of pantothenic acid and coenzyme A. EcoSal plus, 2(2), 10.1128/ecosalplus.3.6.3.4. [Link]

-

Rakotondrafara, A. M. (n.d.). Purification of His-Tagged Proteins. Rakotondrafara Lab. [Link]

-

Tomita, H., Imanaka, T., & Atomi, H. (2013). Identification and characterization of an archaeal ketopantoate reductase and its involvement in regulation of coenzyme A biosynthesis. Molecular microbiology, 90(2), 307–321. [Link]

-

Miller, C. N., LoVullo, E. D., Kijek, T. M., Fuller, J. R., Brunton, J. C., Steele, S. P., Taft-Benz, S. A., Richardson, A. R., & Kawula, T. H. (2014). PanG, a new ketopantoate reductase involved in pantothenate synthesis. Journal of bacteriology, 196(7), 1366–1375. [Link]

-

Powers, S. G., & Snell, E. E. (1976). Ketopantoate hydroxymethyltransferase. I. Purification and role in pantothenate biosynthesis. The Journal of biological chemistry, 251(12), 3786–3793. [Link]

-

G-Biosciences. (n.d.). Recombinant Protein Purification. [Link]

-

Zheng, R., & Blanchard, J. S. (2000). Identification of active site residues in E. coli ketopantoate reductase by mutagenesis and chemical rescue. Biochemistry, 39(51), 15926–15934. [Link]

-

Wood Lab. (n.d.). Ketopantoate Reductase. University of Georgia. [Link]

-

Waugh, D. S. (2007). A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose-binding protein fusion tag. Nature protocols, 2(3), 565–577. [Link]

-

Takara Bio. (2019). Capturem His-Tagged Purification Large Volume Protocol-At-A-Glance. [Link]

-

Wikipedia. (2023, December 14). 2-dehydropantoate 2-reductase. In Wikipedia. [Link]

-

Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M., & Loo, J. A. (2009). High-throughput screening for the discovery of enzyme inhibitors. Methods in molecular biology (Clifton, N.J.), 577, 69–83. [Link]

-

Al-Ghamdi, A. F. (2019). Spectrophotometric assay of creatinine in human serum sample. Journal of King Saud University-Science, 31(4), 1290-1295. [Link]

-

Eadsforth, C. V., & Coggins, J. R. (2004). High throughput screening identifies novel inhibitors of Escherichia coli dihydrofolate reductase that are competitive with dihydrofolate. Bioorganic & medicinal chemistry letters, 14(16), 4251–4255. [Link]

-

Kaiser, J., Camara, B., & Bacher, A. (2003). A high-throughput screening platform for inhibitors of the riboflavin biosynthesis pathway. Analytical biochemistry, 323(1), 32–40. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Ketopantoate Reductase | Wood Lab [woodlab.franklinresearch.uga.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Crystal structure of Escherichia coli ketopantoate reductase at 1.7 A resolution and insight into the enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PanG, a New Ketopantoate Reductase Involved in Pantothenate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and characterization of an archaeal ketopantoate reductase and its involvement in regulation of coenzyme A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The crystal structure of Escherichia coli ketopantoate reductase with NADP+ bound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of active site residues in E. coli ketopantoate reductase by mutagenesis and chemical rescue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Identification of the 2-dehydropantoate Reductase (panE) Gene: A Computational and Experimental Roadmap

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of panE in Coenzyme A Biosynthesis

Pantothenate (Vitamin B5) is a vital precursor for the synthesis of Coenzyme A (CoA), a fundamental cofactor in all domains of life, central to carbon and energy metabolism.[1][2] Unlike humans, who must acquire this vitamin from their diet, many bacteria and plants synthesize it de novo. This metabolic distinction makes the pantothenate biosynthesis pathway a compelling target for the development of novel antimicrobial agents.

The final enzymatic step in the synthesis of pantoate, a key intermediate, is the reduction of 2-dehydropantoate. This reaction is primarily catalyzed by the NADPH-dependent 2-dehydropantoate 2-reductase, the product of the panE gene (EC 1.1.1.169).[3][4][5] However, the identification of panE is not always straightforward. In some bacteria, such as Escherichia coli, this reductase activity can be partially supplemented by the acetohydroxy acid isomeroreductase (IlvC), an enzyme from the branched-chain amino acid biosynthesis pathway.[1][6] Furthermore, research has uncovered novel, non-orthologous ketopantoate reductases, such as PanG in Francisella tularensis, which fulfill the same metabolic role.[1][2]

This guide provides a comprehensive, field-proven framework for the robust identification and validation of the panE gene. We will navigate the process from initial computational prediction to definitive experimental verification, emphasizing the causal logic behind each methodological choice to ensure a self-validating and reproducible workflow.

Part 1: Computational Identification and Phylogenetic Analysis

The initial phase of panE identification leverages computational tools to mine genomic and proteomic databases for candidate orthologs. This in silico approach is rapid and cost-effective, providing a strong foundation for subsequent experimental validation.

Homology-Based Searching with BLAST

The Basic Local Alignment Search Tool (BLAST) is the cornerstone for identifying putative panE homologs by sequence similarity.[7][8] The logic is grounded in the principle of molecular evolution: orthologous genes in different species often retain a high degree of sequence similarity to perform the same function.

A protein-based search (BLASTp) is the recommended starting point, as protein sequences are typically more conserved than nucleotide sequences. The search is initiated using a well-characterized PanE protein sequence as a query, for instance, the PanE from E. coli K12 (UniProt ID: P0A9J4).[3]

Protocol 1: BLASTp Search for PanE Candidates

-

Select "Protein BLAST" (blastp).

-

Enter Query Sequence: Paste the FASTA sequence of a verified PanE protein (e.g., E. coli PanE) into the query box.

-

Select Target Database: Choose an appropriate database to search against. For a specific organism's genome, select the corresponding "Reference proteins (refseq_protein)" database. To search across a broader range, use the "Non-redundant protein sequences (nr)" database.

-

Algorithm: Select "blastp" (protein-protein BLAST).

-

Execute Search: Run the BLAST search and analyze the results.

Interpreting the Results: The output will be a list of sequences ranked by similarity. Critical parameters for identifying strong candidates are summarized below.

| Metric | Description | Guideline for a Strong Candidate |

| E-value (Expect Value) | The number of hits one can "expect" to see by chance when searching a database of a particular size.[9] | An E-value close to 0 (e.g., < 1e-50) indicates a highly significant, non-random match. |

| Query Coverage | The percentage of the query sequence that aligns with the subject sequence.[9] | >90% suggests the alignment spans the full length of the protein, not just a small domain. |

| Percent Identity | The percentage of identical amino acids in the aligned region.[9] | >40% identity is a strong indicator of potential orthology, though this can vary. |

Phylogenetic Analysis to Distinguish Orthologs

While BLAST is excellent for finding similar sequences, it does not distinguish between orthologs (genes diverged by speciation) and paralogs (genes diverged by duplication).[10] For functional inference, identifying the true ortholog is critical. Phylogenetic analysis provides this evolutionary context.

The workflow involves collecting several known PanE orthologs, including the top candidates from your BLAST search, aligning them, and constructing a phylogenetic tree. A true panE ortholog should cluster robustly with other known PanE sequences.

Protocol 2: Phylogenetic Tree Construction

-

Sequence Collection: Gather the protein sequences of your top BLAST hits and at least 5-10 verified PanE orthologs from different bacterial species (obtainable from UniProt or NCBI).[3][11][12] Also include related but distinct enzymes, like IlvC, as an outgroup to root the tree and ensure specificity.

-

Multiple Sequence Alignment (MSA): Align the collected sequences using a tool like Clustal Omega or MAFFT.[13][14] An accurate alignment is crucial for a meaningful phylogenetic tree.[15]

-

Tree Building: Use the alignment to construct a phylogenetic tree. Software like MEGA or web servers like Phylogeny.fr can be used. A Maximum Likelihood (ML) approach with bootstrap analysis (e.g., 1000 replicates) is recommended to assess the statistical confidence of the tree topology.[16]

-

Analysis: Examine the resulting tree. A candidate gene that confidently clusters within the clade of known PanE orthologs, supported by a high bootstrap value (>70%), is considered a strong candidate for experimental validation.

Part 2: Experimental Validation via Functional Complementation

Computational prediction provides strong hypotheses, but experimental evidence is required for definitive gene function assignment. The gold-standard method is the functional complementation assay.[17] This in vivo technique tests whether a candidate gene can restore a lost function in a mutant organism.[18]

The core principle is to create a host strain that is auxotrophic for pantothenate due to a non-functional panE gene. If introducing the candidate gene restores the ability of the strain to grow on a medium lacking pantothenate, the gene is functionally validated.

Construction of a panE-Deficient Host Strain

An E. coli strain with a deletion in the panE gene serves as an excellent host. To create a more robust system and eliminate confounding activity, it is advisable to use a strain that also has a mutation in ilvC.[6] Such a double mutant (panE⁻ ilvC⁻) will be a strict pantothenate auxotroph. Strains can be constructed using methods like Lambda-Red recombination or obtained from stock centers if available.

Gene Cloning and Expression

The candidate panE gene must be cloned into an expression vector that is compatible with the host strain.

Protocol 3: Cloning and Complementation Assay

-

Gene Amplification: Amplify the full open reading frame of the candidate gene from the source organism's genomic DNA using PCR with high-fidelity polymerase. Design primers to add appropriate restriction sites for cloning or to enable recombination-based cloning (e.g., Gibson assembly).

-

Vector Preparation: Digest an expression vector (e.g., a pBAD or pET series vector with an inducible promoter) and the PCR product with the corresponding restriction enzymes. Purify the digested vector and insert.

-

Ligation and Transformation: Ligate the insert into the vector. Transform the ligation product into a competent cloning strain of E. coli (e.g., DH5α) and select for transformants on antibiotic-containing plates.

-

Sequence Verification: Isolate plasmid DNA from several colonies and verify the sequence of the insert to ensure no mutations were introduced during PCR.

-

Host Transformation: Transform the sequence-verified plasmid (pCANDIDATE) and an empty vector control (pEMPTY) into the competent E. coli ΔpanE auxotrophic host strain.

-

Complementation Plating:

-

Plate the transformed cells onto two types of solid minimal media:

-

Selective Medium: Minimal medium agar + required antibiotic + inducer (if applicable).

-

Control Medium: Selective medium + pantothenate supplementation.

-

-

Incubate the plates at the appropriate temperature (e.g., 37°C) for 24-48 hours.

-

-

Result Analysis:

-

Expected Positive Result: The strain containing pCANDIDATE will show robust growth on the selective medium without pantothenate.

-

Expected Control Behavior: The strain containing pEMPTY will fail to grow on the selective medium but will grow on the control medium supplemented with pantothenate. This confirms that growth rescue is dependent on the candidate gene and not media contamination or reversion of the host mutation.

-

The Pantothenate Biosynthesis Pathway: The Role of PanE

A clear understanding of the metabolic context is essential. PanE operates in one of the two converging branches that form pantothenate.

As the diagram illustrates, PanB catalyzes the formation of 2-dehydropantoate.[1] PanE then reduces this intermediate to (R)-pantoate.[3] In a parallel branch, PanD converts L-aspartate to β-alanine. Finally, PanC ligates (R)-pantoate and β-alanine to form pantothenate.[1] This pathway's existence in pathogens but not in humans underpins its value as a drug target.

Conclusion

The identification of the panE gene requires a synergistic approach, blending the predictive power of computational biology with the definitive proof of experimental genetics. By following the structured workflow outlined in this guide—from homology searching and phylogenetic inference to functional complementation—researchers can confidently identify and validate panE orthologs. This rigorous process is a critical first step in exploring the pantothenate pathway for fundamental research and the development of next-generation antimicrobial therapeutics.

References

-

Frodyma, M. E., & Downs, D. (1998). The panE Gene, Encoding Ketopantoate Reductase, Maps at 10 Minutes and Is Allelic to apbA in Salmonella typhimurium. Journal of Bacteriology, 180(18), 4757–4759. ([Link])

-

UniProt Consortium. (n.d.). P0A9J4 · PANE_ECOLI. UniProtKB. Retrieved January 16, 2026, from ([Link])

-

Omics Tutorials. (2023). Mastering NCBI BLAST for Biologists: A Complete Guide. Omics Tutorials. ([Link])

-

QIAGEN Digital Insights. (2024). Tutorial - BLAST Searches. QIAGEN. ([Link])

-

National Center for Biotechnology Information. (n.d.). Gene Result: panE 2-dehydropantoate 2-reductase [Escherichia coli str. K-12 substr. MG1655]. NCBI. Retrieved January 16, 2026, from ([Link])

-

Miller, C. N., et al. (2013). PanG, a New Ketopantoate Reductase Involved in Pantothenate Synthesis. Journal of Bacteriology, 195(5), 967–975. ([Link])

-

UniProt Consortium. (n.d.). Q7MT04 · Q7MT04_PORGI. UniProtKB. Retrieved January 16, 2026, from ([Link])

-

UniProt Consortium. (n.d.). Q8Z8W3 · PANE_SALTI. UniProtKB. Retrieved January 16, 2026, from ([Link])

-

Wikipedia contributors. (n.d.). 2-dehydropantoate 2-reductase. Wikipedia. Retrieved January 16, 2026, from ([Link])

-

Various Authors. (2012). Does anyone know how to get a good orthologous multiple alignment beginning from a single sequence and a BLAST database? ResearchGate. ([Link])

-

Various Authors. (2020). What is the best way to perform multiple sequence alignment on orthologs? ResearchGate. ([Link])

-

Webb, E., et al. (2008). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus. ([Link])

-

National Center for Biotechnology Information. (n.d.). BLAST: Basic Local Alignment Search Tool. NCBI. Retrieved January 16, 2026, from ([Link])

-

BRENDA. (n.d.). EC 1.1.1.169 - 2-dehydropantoate 2-reductase. BRENDA Enzyme Database. Retrieved January 16, 2026, from ([Link])

-

Chatzou, M., et al. (2016). Multiple sequence alignment modeling: methods and applications. Briefings in Bioinformatics, 17(6), 1009–1023. ([Link])

-

Genschel, U. (2004). Pantothenate biosynthesis in higher plants. ResearchGate. ([Link])

-

Geneious. (n.d.). BLAST Searching. Geneious Prime User Manual. Retrieved January 16, 2026, from ([Link])

-

LabXchange. (2021). How to Use BLAST for Finding and Aligning DNA or Protein Sequences. LabXchange. ([Link])

-

Stuart, R., et al. (2009). OrthoSelect: a protocol for selecting orthologous groups in phylogenomics. BMC Bioinformatics, 10(1), 219. ([Link])

-

Miller, C. N., et al. (2013). PanG, a new ketopantoate reductase involved in pantothenate synthesis. PubMed. ([Link])

-

RCSB PDB. (n.d.). 2EW2: Crystal Structure of the Putative 2-Dehydropantoate 2-Reductase from Enterococcus faecalis. RCSB Protein Data Bank. Retrieved January 16, 2026, from ([Link])

-

National Center for Biotechnology Information. (n.d.). Gene Result: panE 2-dehydropantoate 2-reductase [Enterococcus faecalis V583]. NCBI. Retrieved January 16, 2026, from ([Link])

-

UniProt Consortium. (n.d.). B1LJH5 · B1LJH5_ECOSM. UniProtKB. Retrieved January 16, 2026, from ([Link])

-

National Library of Medicine. (2023). Step 5: Searching for sequence orthologs using BLAST. NCBI Outreach and Engagement. ([Link])

-

National Center for Biotechnology Information. (n.d.). 2EW2: Crystal Structure of the Putative 2-Dehydropantoate 2-Reductase from Enterococcus faecalis. NCBI Structure. Retrieved January 16, 2026, from ([Link])

-

Eizenga, J. M., et al. (2018). Computational pan-genomics: status, promises and challenges. Briefings in Bioinformatics, 21(1), 323-335. ([Link])

-

Varshney, R. K., et al. (2023). Exploring Pan-Genomes: An Overview of Resources and Tools for Unraveling Structure, Function, and Evolution of Crop Genes and Genomes. International Journal of Molecular Sciences, 24(22), 16487. ([Link])

-

Angius, A., & Puggioni, G. (2023). Seven quick tips for gene-focused computational pangenomic analysis. PLoS Computational Biology, 19(11), e1011579. ([Link])

-

Hamza, A., et al. (2015). Complementation of Yeast Genes with Human Genes as an Experimental Platform for Functional Testing of Human Genetic Variants. G3: Genes, Genomes, Genetics, 5(11), 2369-2379. ([Link])

-

UniProt Consortium. (n.d.). A0A0J6WT88 · A0A0J6WT88_9FIRM. UniProtKB. Retrieved January 16, 2026, from ([Link])

-

Raveane, A., et al. (2024). PANE: fast and reliable ancestral reconstruction on ancient genotype data with non-negative least square and principal component analysis. BMC Bioinformatics, 25(1), 74. ([Link])

-

Contreras-Moreira, B., et al. (2019). First Steps in the Analysis of Prokaryotic Pan-Genomes. Briefings in Bioinformatics, 20(5), 1644–1655. ([Link])

-

Wani, S. H., et al. (2020). Functional complementation assay. ResearchGate. ([Link])

-

de Castro, L. F. C., et al. (2021). PAN2HGENE–tool for comparative analysis and identifying new gene products. ResearchGate. ([Link])

-

Koirala, S., et al. (2020). Pan-Genome-Wide Analysis of Pantoea ananatis Identified Genes Linked to Pathogenicity in Onion. Frontiers in Microbiology, 11, 581530. ([Link])

-

Wikipedia contributors. (n.d.). Protein-fragment complementation assay. Wikipedia. Retrieved January 16, 2026, from ([Link])

-

Everman, E. R., & Morgan, T. J. (2017). Functional Validation of Candidate Genes Detected by Genomic Feature Models. G3: Genes, Genomes, Genetics, 7(12), 3939-3948. ([Link])

-

Wang, Y., et al. (2023). Identification and Multigene Phylogenetic Analysis Reveal Alternaria as the Primary Pathogen Causing European Plum (Prunus domestica) Brown Spot in Xinjiang, China. Journal of Fungi, 9(4), 434. ([Link])

-

Ampapathi, R. S., et al. (2016). Functional Complementation Analysis (FCA): A Laboratory Exercise Designed and Implemented to Supplement the Teaching of Biochemical Pathways. Biochemistry and Molecular Biology Education, 44(3), 263-270. ([Link])

-

Guan, T., et al. (2024). A protein-fragment complementation assay to quantify synthetic protein scaffold efficiency. bioRxiv. ([Link])

-

Zhang, D., et al. (2020). Comparative and Phylogenetic Analysis of the Complete Chloroplast Genomes of Three Paeonia Section Moutan Species (Paeoniaceae). Frontiers in Plant Science, 11, 568336. ([Link])

-

Khan, A., et al. (2024). Identification and Functional Annotation of Hypothetical Proteins of Pan-Drug-Resistant Providencia rettgeri Strain MRSN845308 Toward Designing Antimicrobial Drug Targets. Biomarkers and Genomic Medicine, 16. ([Link])

Sources

- 1. PanG, a New Ketopantoate Reductase Involved in Pantothenate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PanG, a new ketopantoate reductase involved in pantothenate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. panE 2-dehydropantoate 2-reductase [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. 2-dehydropantoate 2-reductase - Wikipedia [en.wikipedia.org]

- 6. The panE Gene, Encoding Ketopantoate Reductase, Maps at 10 Minutes and Is Allelic to apbA in Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BLAST: Basic Local Alignment Search Tool [blast.ncbi.nlm.nih.gov]

- 8. BLAST Searching - Geneious [geneious.com]

- 9. Step 5: Searching for sequence orthologs using BLAST [nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. uniprot.org [uniprot.org]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. OrthoSelect: a protocol for selecting orthologous groups in phylogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification and Multigene Phylogenetic Analysis Reveal Alternaria as the Primary Pathogen Causing European Plum (Prunus domestica) Brown Spot in Xinjiang, China | MDPI [mdpi.com]

- 17. Functional Complementation Analysis (FCA): A Laboratory Exercise Designed and Implemented to Supplement the Teaching of Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Complementation of Yeast Genes with Human Genes as an Experimental Platform for Functional Testing of Human Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of the pantothenate synthesis pathway

An In-depth Technical Guide to the Discovery of the Pantothenate Synthesis Pathway

Abstract

Pantothenate, or vitamin B5, is a fundamental metabolite, serving as the universal precursor to the essential cofactors Coenzyme A (CoA) and Acyl Carrier Protein (ACP). These molecules are central to cellular metabolism, participating in the synthesis and degradation of carbohydrates, fatty acids, and proteins.[1][2][3] While animals must acquire this vitamin from their diet, most bacteria, archaea, and plants synthesize it de novo.[3][4][5][6] This dichotomy makes the pantothenate biosynthetic pathway a prime target for the development of novel antimicrobial agents and herbicides.[5][6][7] This guide provides a detailed exploration of the historical and experimental journey that led to the elucidation of this critical metabolic pathway, focusing on the key discoveries, experimental logic, and methodologies that pieced the puzzle together. We will delve into the individual enzymatic steps, the genetic validation of the pathway, and its regulation, primarily through the lens of the model organism Escherichia coli, where much of the foundational work was conducted.

From Obscure Growth Factor to Essential Vitamin: The Dawn of Pantothenate

The story of pantothenate begins not with a pathway, but with a simple observation of microbial growth. In 1933, the American biochemist Roger J. Williams, during his investigations into the nutritional requirements of yeast, discovered an acidic substance that was essential for its proliferation.[2][8][9] Noting its ubiquitous presence in nearly every food type he tested, he aptly named it "pantothenic acid," derived from the Greek word pantothen, meaning "from everywhere."[2][8][10]

Subsequent research solidified its importance. In 1936, C.A. Elvehjem and T.H. Jukes demonstrated that pantothenic acid was a critical growth and "anti-dermatitis" factor for chickens.[8] The chemical structure was determined by Williams in 1940 and synthesized by Karl Folkers and his team at Merck the same year, revealing its composition as a β-alanine molecule linked to pantoic acid.[9]

The profound biological significance of pantothenate was unveiled in the mid-1940s. In 1953, Fritz Lipmann was awarded the Nobel Prize for his discovery of Coenzyme A (CoA) and its central role in intermediary metabolism, identifying pantothenic acid as a core component of this vital cofactor.[2] This discovery provided the crucial context: understanding how cells make pantothenate was equivalent to understanding how they produce one of their most critical metabolic tools.

Assembling the Pathway: A Logic-Driven Experimental Reconstruction

The elucidation of the pantothenate biosynthetic pathway was a piecemeal process, heavily reliant on a combination of microbial genetics, enzymology, and biochemical analysis.[5] The use of auxotrophic mutants—strains of bacteria that could only grow if a specific nutrient was supplied in their media—was a cornerstone of this effort. By identifying which chemical intermediates could "rescue" the growth of these mutants, researchers could logically order the steps in the pathway.

The Core Pathway in Escherichia coli

In bacteria like E. coli, the synthesis of pantothenate is a four-step enzymatic process starting from intermediates in branched-chain amino acid and aspartate metabolism.[1][7]

| Enzyme | Gene (E. coli) | EC Number | Reaction |

| Ketopantoate Hydroxymethyltransferase | panB | 2.1.2.11 | α-Ketoisovalerate + N⁵,N¹⁰-CH₂-THF → Ketopantoate + THF |

| Ketopantoate Reductase | panE | 1.1.1.169 | Ketopantoate + NADPH → D-Pantoate + NADP⁺ |

| Aspartate-α-decarboxylase | panD | 4.1.1.11 | L-Aspartate → β-Alanine + CO₂ |

| Pantothenate Synthetase | panC | 6.3.2.1 | D-Pantoate + β-Alanine + ATP → Pantothenate + AMP + PPi |

N⁵,N¹⁰-CH₂-THF: N⁵,N¹⁰-methylenetetrahydrofolate; THF: Tetrahydrofolate

Sources

- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 3. Pantothenate biosynthesis in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of pantothenate - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Biosynthesis of pantothenate - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]

- 8. HISTORY OF SCIENCE: Roger J. Williams and vitamin B5 [historyofsciences.blogspot.com]

- 9. karger.com [karger.com]

- 10. oxfordvitality.co.uk [oxfordvitality.co.uk]

A Technical Guide to the Function of 2-Dehydropantoate in Escherichia coli Metabolism

Abstract: This technical guide provides an in-depth examination of 2-dehydropantoate, a critical intermediate in the biosynthetic pathway of pantothenate (Vitamin B5) in Escherichia coli. As the direct precursor to pantoate, its formation and subsequent reduction are indispensable for the synthesis of Coenzyme A (CoA), a cofactor central to numerous metabolic processes, including the citric acid cycle and fatty acid metabolism. This document details the enzymatic conversion of 2-dehydropantoate, the biochemical characteristics of the involved reductase, the pathway's regulation, and its potential as a target for novel antimicrobial agents. This guide is intended for researchers, biochemists, and drug development professionals seeking a comprehensive understanding of this pivotal metabolic juncture.

Introduction: The Centrality of Pantothenate and Coenzyme A

Pantothenate, or Vitamin B5, is the essential precursor for the biosynthesis of Coenzyme A (CoA) and the phosphopantetheine prosthetic group of acyl carrier proteins (ACPs).[1] In E. coli and most other bacteria, CoA is an essential cofactor for cellular growth, participating in the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle.[1] Unlike mammals, which obtain pantothenate from their diet, E. coli synthesizes it de novo through a conserved four-step enzymatic pathway.[2][3] This metabolic independence makes the pantothenate biosynthesis pathway an attractive target for the development of novel antibacterial agents.[1]

Within this pathway, the intermediate 2-dehydropantoate (also known as α-ketopantoate) occupies a crucial position. It is the product of the first committed step in one of the two converging branches of the pathway and must be stereospecifically reduced to form (R)-pantoate before the final condensation step can occur. Understanding the metabolism of 2-dehydropantoate is therefore key to comprehending the flux and regulation of CoA biosynthesis in E. coli.

The Pantothenate Biosynthesis Pathway: A Convergent Route

The synthesis of pantothenate in E. coli is a four-step process that converges from two separate metabolic branches, utilizing α-ketoisovalerate (an intermediate in valine biosynthesis) and L-aspartate as primary precursors.[1][3] The enzymes involved are encoded by a cluster of genes: panB, panE, panD, and panC.[2][4]

-

Formation of Ketopantoate: α-ketoisovalerate is hydroxymethylated by ketopantoate hydroxymethyltransferase (KPHMT), encoded by panB, to form ketopantoate.

-

Reduction to Pantoate: Ketopantoate (2-dehydropantoate) is reduced by 2-dehydropantoate 2-reductase (KPR), encoded by panE, to yield (R)-pantoate.[5][6]

-

Formation of β-alanine: L-aspartate is decarboxylated by aspartate-α-decarboxylase (PanD) to produce β-alanine.[7]

-

Condensation to Pantothenate: Finally, pantothenate synthetase (PanC) catalyzes the ATP-dependent condensation of (R)-pantoate and β-alanine to form pantothenate.[1][2]

The central role of 2-dehydropantoate as the substrate for the PanE-catalyzed reduction is illustrated in the pathway diagram below.

Caption: The convergent pantothenate biosynthesis pathway in E. coli.

The Enzymatic Conversion of 2-Dehydropantoate

The conversion of 2-dehydropantoate to (R)-pantoate is a critical reduction step that determines the availability of one of the two precursors for the final synthesis of pantothenate. This reaction is catalyzed by the enzyme 2-dehydropantoate 2-reductase.

2-Dehydropantoate 2-Reductase (PanE/KPR)

Also known as ketopantoate reductase (KPR), this enzyme (EC 1.1.1.169) belongs to the family of oxidoreductases.[8] In E. coli K-12, it is a monomeric protein with a molecular mass of approximately 34 kDa, encoded by the panE gene.[5][9] The enzyme catalyzes the NADPH-dependent reduction of the keto group at the C2 position of 2-dehydropantoate to a hydroxyl group, forming (R)-pantoate.[6][8]

Reaction: (R)-pantoate + NADP+ ⇌ 2-dehydropantoate + NADPH + H+[5]

The reaction is highly favorable in the direction of pantoate formation, with a standard free energy change (ΔG) of -14 kcal/mol and an apparent equilibrium constant (K'eq) of 676 at pH 7.5, ensuring a strong thermodynamic drive towards pantothenate synthesis.[9]

Catalytic Mechanism and Kinetics

Kinetic analyses of the E. coli PanE enzyme have shown that it follows an Ordered Bi Bi sequential mechanism .[9] In this mechanism, the cofactor NADPH binds to the enzyme first, followed by the substrate 2-dehydropantoate. After catalysis, the product (R)-pantoate is released, followed by the release of NADP+.[9]

The catalytic mechanism involves the stereospecific transfer of the pro-S hydrogen from the C4 position of the nicotinamide ring of NADPH to the C2 carbonyl of 2-dehydropantoate.[9] Structural and mutational studies have identified several key residues in the active site that are crucial for catalysis and substrate binding.[10]

-

Lys176: Acts as a key hydrogen bond donor to the C2 hydroxyl group of pantoate.

-

Asn98 and Glu256: Implicated directly in the catalytic mechanism.

-

Ser244, Asn180, Asn194, Asn241: Form hydrogen bonds with the substrate, ensuring proper orientation and binding.

-

Arg31 and Lys72: Important for binding the NADPH cofactor.

A hinge-bending motion between the N- and C-terminal domains of the enzyme occurs upon substrate binding, which brings catalytic residues like Lys176 into the correct position for the reaction to proceed.[10]

Quantitative Enzyme Parameters

The kinetic parameters for E. coli 2-dehydropantoate 2-reductase provide a quantitative measure of its efficiency and substrate affinity.

| Parameter | Substrate | Value | Source |

| KM | 2-Dehydropantoate (Ketopantoate) | 30 µM - 120 µM | [5] |

| KM | NADPH | 4 µM - 7.3 µM | [5] |

Table 1: Michaelis-Menten constants (KM) for E. coli 2-dehydropantoate 2-reductase.

2-Dehydropantoate Reductase as a Potential Antimicrobial Target

The essentiality of the pantothenate pathway for CoA biosynthesis in bacteria, combined with its absence in humans, makes it an excellent target for antibiotic development.[1] While much attention has been focused on other enzymes in the pathway, 2-dehydropantoate reductase (PanE) presents a compelling target for several reasons:

-

Essentiality: The reduction of 2-dehydropantoate is an indispensable step. Blocking this enzyme would halt the production of pantoate, thereby starving the cell of pantothenate and, consequently, CoA.

-

Specificity: The enzyme's active site and substrate are unique, offering the potential for the design of highly specific inhibitors with minimal off-target effects in a human host.

-

Structural Information: The availability of high-resolution crystal structures of E. coli PanE, including in complex with its substrate and cofactor, provides a robust platform for structure-based drug design and virtual screening of inhibitor libraries.[10]

The development of a potent and specific inhibitor of PanE could lead to a new class of antibiotics effective against a range of pathogens, including multi-drug resistant strains.

Experimental Protocols & Methodologies

For researchers investigating this pathway, the following standardized protocols for the characterization of 2-dehydropantoate reductase are provided.

Protocol: Spectrophotometric Assay of PanE Activity

This protocol measures the initial rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm (ε = 6220 M-1cm-1).

Materials:

-

Purified recombinant PanE enzyme

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.5

-

NADPH stock solution (10 mM in buffer)

-

2-dehydropantoate (ketopantoate) stock solution (10 mM in buffer)

-

UV-Vis Spectrophotometer with temperature control (37°C)

Procedure:

-

Prepare a 1 mL reaction mixture in a quartz cuvette containing:

-

880 µL Assay Buffer

-

100 µL of 1 mM 2-dehydropantoate (final concentration 100 µM)

-

10 µL of purified PanE enzyme (concentration to be optimized for linear range)

-

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 10 µL of 10 mM NADPH (final concentration 100 µM).

-

Immediately mix by inversion and begin monitoring the decrease in absorbance at 340 nm for 3-5 minutes.

-

Calculate the rate of reaction from the linear portion of the absorbance vs. time curve. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Workflow: Overexpression and Purification of Recombinant PanE

This workflow outlines the standard procedure for obtaining highly pure PanE for biochemical and structural studies.

Caption: Workflow for recombinant expression and purification of PanE.

Conclusion

2-dehydropantoate is an indispensable metabolic intermediate in Escherichia coli, positioned at a key reductive step in the biosynthesis of pantothenate and, by extension, Coenzyme A. The enzyme responsible for its conversion, 2-dehydropantoate 2-reductase (PanE), is a well-characterized, essential enzyme whose structure and mechanism are understood in detail. The physiological importance of this reaction, coupled with its absence in humans, firmly establishes PanE as a high-value target for the discovery of novel antimicrobial agents. Further investigation into the design of specific PanE inhibitors holds significant promise for addressing the growing challenge of antibiotic resistance.

References

-

Pantothenate biosynthesis pathway in E. coli.²² The enzymes are KPHMT,... - ResearchGate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Cronan, J. E., Jr, Littel, K. J., & Jackowski, S. (1982). Genetic and biochemical analyses of pantothenate biosynthesis in Escherichia coli and Salmonella typhimurium. Journal of Bacteriology, 149(3), 916–922. [Link]

-

Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 2(2). [Link]

-

Pantothenate pathway in E. coli. The names of enzymes are shown in italics... - ResearchGate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Webb, M. E., Smith, A. G., & Abell, C. (2017). The Mechanism of Regulation of Pantothenate Biosynthesis by the PanD–PanZ·AcCoA Complex Reveals an Additional Mode of Action for the Antimetabolite N-Pentyl Pantothenamide (N5-Pan). Biochemistry, 56(35), 4601–4605. [Link]

-

UniProt. (n.d.). panE - 2-dehydropantoate 2-reductase - Escherichia coli (strain K12). Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). panE 2-dehydropantoate 2-reductase [Escherichia coli str. K-12 substr. MG1655]. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). 2-dehydropantoate 2-reductase. Retrieved January 16, 2026, from [Link]

-

Karthikeyan, S., Zhou, R., Osterman, A. L., & Zhang, Y. M. (2000). Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase. Biochemistry, 39(13), 3588–3595. [Link]

-

Matak-Vinkovic, D., Vinkovic, M., Saldanha, S. A., Ashurst, J. L., & Abell, C. (2007). Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity. Journal of Biological Chemistry, 282(11), 8345–8354. [Link]

-

Huang, L., Sui, L., Yao, Y., et al. (2024). Metabolic pathway of D-pantothenate in E. coli and adopted strategies for improving D-pantothenate production. ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. uniprot.org [uniprot.org]

- 6. panE 2-dehydropantoate 2-reductase [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-dehydropantoate 2-reductase - Wikipedia [en.wikipedia.org]

- 9. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of 2-Dehydropantoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-dehydropantoate, a critical intermediate in the biosynthesis of pantothenate (Vitamin B5). Given its central role in the production of Coenzyme A, a molecule indispensable for numerous metabolic processes, a thorough understanding of 2-dehydropantoate's chemistry and biology is paramount for researchers in drug development, microbiology, and biochemistry. This document delves into the molecule's structural and physicochemical properties, its biosynthetic pathway, and detailed methodologies for its synthesis, purification, and characterization.

Introduction to 2-Dehydropantoate: A Key Metabolic Intermediate

2-Dehydropantoate, also known as ketopantoate or 4-hydroxy-3,3-dimethyl-2-oxobutanoic acid, is a vital precursor in the de novo synthesis of pantothenate in bacteria, archaea, fungi, and plants.[1] As mammals lack this biosynthetic pathway, they must obtain pantothenate from their diet, making the enzymes involved in 2-dehydropantoate metabolism attractive targets for the development of novel antimicrobial agents.[2] This guide will provide the foundational knowledge necessary to explore and exploit this pathway for scientific and therapeutic advancement.

Chemical Structure and Physicochemical Properties

2-Dehydropantoate is an alpha-keto acid, a class of organic compounds characterized by a ketone functional group adjacent to a carboxylic acid.[3] This structural feature imparts unique reactivity to the molecule, making it a crucial node in metabolic pathways.[4]

Table 1: Physicochemical Properties of 2-Dehydropantoate

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄ | |

| Molecular Weight | 146.14 g/mol | |

| IUPAC Name | 4-hydroxy-3,3-dimethyl-2-oxobutanoic acid | |

| Synonyms | Ketopantoate, 2-Ketopantoic acid | |

| CAS Number | 470-30-4 |

The stability of 2-dehydropantoate, like other alpha-keto acids, is influenced by pH and temperature. Generally, it is more stable in slightly acidic to neutral conditions.[5] Elevated temperatures can lead to decarboxylation, a common degradation pathway for alpha-keto acids.[3][6]

The Biosynthetic Pathway of 2-Dehydropantoate

The formation and consumption of 2-dehydropantoate are key steps in the pantothenate biosynthetic pathway. Two primary enzymes are involved in its metabolism: ketopantoate hydroxymethyltransferase (KPHMT) and ketopantoate reductase (KPR).

Synthesis of 2-Dehydropantoate by Ketopantoate Hydroxymethyltransferase (EC 2.1.2.11)

The biosynthesis of 2-dehydropantoate is catalyzed by ketopantoate hydroxymethyltransferase (KPHMT), also known as PanB. This enzyme facilitates the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate.[7][8] This reversible reaction is the first committed step in pantothenate biosynthesis.[7] The catalytic activity of KPHMT is dependent on the presence of Mg²⁺ ions.[8]

Caption: Biosynthesis of 2-dehydropantoate catalyzed by KPHMT.

Reduction of 2-Dehydropantoate by Ketopantoate Reductase (EC 1.1.1.169)

2-Dehydropantoate is subsequently reduced to (R)-pantoate by the NADPH-dependent enzyme ketopantoate reductase (KPR), also known as PanE.[2] This reaction is a critical step, as (R)-pantoate is then condensed with β-alanine to form pantothenate. The kinetic parameters of KPR have been studied in various organisms, highlighting its efficiency and specificity.

Caption: Reduction of 2-dehydropantoate to (R)-pantoate by KPR.

Table 2: Comparative Kinetic Parameters of Ketopantoate Reductase from Various Organisms

| Organism | Kₘ (NADPH) (µM) | Kₘ (2-Dehydropantoate) (µM) | kcat (s⁻¹) | Source |

| Escherichia coli | 7.3 | 30 | 16.6 | [9][10] |

| Staphylococcus aureus | - | 9.6 | 16.6 | [11] |

| Mycobacterium tuberculosis | - | - | - | [12] |

| Pseudomonas aeruginosa | - | - | - | [13] |

| Thermococcus kodakarensis | - | - | - | [14] |

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis, purification, and characterization of 2-dehydropantoate, designed for practical application in a research setting.

Enzymatic Synthesis and Purification of 2-Dehydropantoate

This protocol is adapted from established methods for the enzymatic synthesis of keto acids and the known properties of ketopantoate hydroxymethyltransferase.[15][16]

Materials:

-

Ketopantoate hydroxymethyltransferase (KPHMT), purified

-

α-Ketoisovalerate

-

5,10-Methylenetetrahydrofolate

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MgCl₂

-

Ion-exchange chromatography column (e.g., DEAE-Sepharose)

-

Size-exclusion chromatography column (e.g., Bio-Gel P-2)[15]

-

Lyophilizer

Protocol:

-

Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 mM α-ketoisovalerate, and 10 mM 5,10-methylenetetrahydrofolate.

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified KPHMT to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a sufficient duration to allow for substrate conversion. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

-

Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate it by denaturing the enzyme, for example, by heat treatment (e.g., 80°C for 10 minutes) followed by centrifugation to remove the precipitated protein.

-

Initial Purification (Ion-Exchange Chromatography): Load the supernatant from the previous step onto a DEAE-Sepharose column pre-equilibrated with 50 mM Tris-HCl (pH 7.5). Elute the bound 2-dehydropantoate using a linear gradient of NaCl (e.g., 0-1 M) in the same buffer. Collect fractions and analyze for the presence of the product.

-

Desalting and Final Purification (Size-Exclusion Chromatography): Pool the fractions containing 2-dehydropantoate and concentrate them. Apply the concentrated solution to a Bio-Gel P-2 size-exclusion column equilibrated with deionized water to remove salts and other small molecule impurities.[15]

-

Lyophilization: Collect the fractions containing pure 2-dehydropantoate and lyophilize to obtain the product as a stable powder.

Caption: Workflow for the enzymatic synthesis and purification of 2-dehydropantoate.

Characterization of 2-Dehydropantoate

Accurate characterization of the synthesized 2-dehydropantoate is crucial. The following analytical techniques are recommended.

HPLC is a robust method for assessing the purity of 2-dehydropantoate and for monitoring reaction kinetics. A reversed-phase method with UV detection is suitable for this purpose.[4][5][17][18]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water

-

B: Acetonitrile

Gradient Program:

-

A linear gradient from 5% to 95% B over 20 minutes is a good starting point for method development.

Detection:

-

UV detection at 210 nm.

Sample Preparation:

-

Dissolve the lyophilized 2-dehydropantoate in the mobile phase A to a suitable concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.22 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl groups, the methylene group adjacent to the hydroxyl group, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two methyl carbons, the quaternary carbon, the methylene carbon, the ketone carbonyl carbon, and the carboxylic acid carbonyl carbon.[19]

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is suitable for determining the molecular weight of 2-dehydropantoate. The expected [M-H]⁻ ion would be at m/z 145.05.

Infrared (IR) Spectroscopy:

-

The IR spectrum of 2-dehydropantoate will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the ketone and carboxylic acid, and C-H stretches of the alkyl groups. The carbonyl stretches for α-keto acids typically appear in the region of 1700-1740 cm⁻¹.[4][20][21][22]

Conclusion and Future Directions

This guide has provided a detailed overview of the chemical and biological properties of 2-dehydropantoate, a key player in the essential pantothenate biosynthetic pathway. The provided experimental protocols offer a solid foundation for researchers to synthesize, purify, and characterize this important molecule. Further research into the stability and reactivity of 2-dehydropantoate under various conditions will be valuable. Moreover, a deeper understanding of the catalytic mechanisms of the enzymes that metabolize it will undoubtedly pave the way for the development of novel therapeutics and biotechnological applications.

References

- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). Anal. Methods, 12(20), 2555-2559.

- Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase. (2000). Biochemistry, 39(15), 4573-4582.

- Steady-state kinetic parameters of WT and mutant E. coli KPR. In Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP(+) and pantoate bound - Substrate recognition, conformational change, and cooperativity.

- Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus. (2015). Biochemistry, 54(21), 3360-3369.

- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). Anal. Methods, 12(20), 2555-2559.

- Kinetic and Mechanistic Analysis of the E. coli panE-Encoded Ketopantoate Reductase. (2000). Biochemistry, 39(15), 4573-4582.

- Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis. (2021). RSC Adv., 11(60), 37973-37980.

- Substrate specificity and kinetic isotope effect analysis of the Eschericia coli ketopantoate reductase. (2003). Biochemistry, 42(38), 11289-11296.

- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). Anal. Methods, 12(20), 2555-2559.

- Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. (2023). J. Phys. Chem. A, 127(18), 4166-4177.

- High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides. (1990). J. Appl. Bacteriol., 69(1), 125-133.

- HPLC Methods for analysis of Ketoglutaric acid.

- panE - 2-dehydropantoate 2-reductase - Escherichia coli (strain K12). UniProtKB.

- Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents. (2021). Front. Mol. Biosci., 8, 699496.

- 4YCA: Evidence of Kinetic Cooperativity in dimeric Ketopantoate Reductase

- Table 2/2b, 1H NMR (in CDCl3). The Royal Society of Chemistry.

- Ketopanto

- Crystal Structure of Escherichia coli Ketopantoate Reductase at 1.7 Å Resolution and Insight into the Enzyme Mechanism. (2001). Biochemistry, 40(48), 14493-14500.

- Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). Molecules, 28(14), 5397.

- Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. (2023). J. Phys. Chem. A, 127(18), 4166-4177.

- Steady-State and Pre-Steady-State Kinetic Analysis of Mycobacterium tuberculosis Pantothenate Synthetase. (2001). Biochemistry, 40(43), 12904-12912.

- Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. (2008). J. Mol. Struct., 875(1-3), 529-536.

- Application Notes and Protocols: Handling and Storage of Chlorin

- Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose. (2022). Mar. Drugs, 20(5), 295.

- Ketopantoate hydroxymethyltransferase. I. Purification and role in pantothenate biosynthesis. (1976). J. Biol. Chem., 251(12), 3780-3785.

- Crystallographic and biophysical analyses of Pseudomonas aeruginosa ketopantoate reductase: Implications of ligand induced conformational changes in cofactor recognition. (2021). Biochimie, 192, 102-111.

- Synthesis and properties of the α-keto acids. (1983). Chem. Rev., 83(3), 321-358.

- The Decomposition of Alpha Keto Acids. (1934). J. Am. Chem. Soc., 56(10), 2192-2195.

- Ketopantoate hydroxymethyltransferase. II. Physical, catalytic, and regulatory properties. (1976). J. Biol. Chem., 251(12), 3786-3792.

- Keto acid. Wikipedia.

- [1H,13C] 2D NMR Spectrum (PHY0014618). PhytoBank.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000005).

- Efficient Synthesis of Vitamin B5 in Escherichia coli by Engineering Ketopantoate Hydroxymethyltransferase and Cofactor Supply. (2023). J. Agric. Food Chem., 71(9), 4065-4074.

- 21.

- 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0002453).

- Mycobacterium tuberculosis Shikimate Pathway Enzymes as Targets for the Rational Design of Anti-Tuberculosis Drugs. (2020). Pharmaceuticals (Basel), 13(10), 282.

- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000005).

- Crystal structure of Escherichia coli ketopantoate reductase in a ternary complex with NADP+ and pantoate bound: substrate recognition, conformational change, and cooperativity. (2007). J. Mol. Biol., 367(2), 483-496.

- Ketopantoyl lactone and ketopantoic acid reductases. Characterization of the reactions and purification of two forms of ketopantoyl lactone reductase. (1974). J. Biol. Chem., 249(15), 4689-4695.

- Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. (2020). Front. Bioeng. Biotechnol., 8, 222.

- Pantothenate biosynthesis pathway in E. coli.²² The enzymes are KPHMT, ketopantoate hydroxymethyltransferase;²⁰ KPR, ketopantoate reductase; ADC, aspartate decarboxylase;²³ PS, pantothenate synthetase; 5,10-mTHF, 5,10-metylene tetrahydrofolate. In Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis -a medicinal chemist perspective.

- Identification and characterization of an archaeal ketopantoate reductase and its involvement in regulation of coenzyme A biosynthesis. (2012). J. Bacteriol., 194(19), 5236-5242.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ketopantoate Reductase | Wood Lab [woodlab.franklinresearch.uga.edu]

- 3. Keto acid - Wikipedia [en.wikipedia.org]

- 4. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Ketopantoate hydroxymethyltransferase. II. Physical, catalytic, and regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]

- 13. Crystallographic and biophysical analyses of Pseudomonas aeruginosa ketopantoate reductase: Implications of ligand induced conformational changes in cofactor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification and characterization of an archaeal ketopantoate reductase and its involvement in regulation of coenzyme A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]

- 17. High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. helixchrom.com [helixchrom.com]

- 19. PhytoBank: [1H,13C] 2D NMR Spectrum (PHY0014618) [phytobank.ca]

- 20. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. chem.libretexts.org [chem.libretexts.org]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Enzymatic Conversion of 2-Dehydropantoate to Pantoate

Introduction: The Crucial Role of Pantoate in Coenzyme A Biosynthesis

Pantothenate, also known as vitamin B5, is the essential precursor for the biosynthesis of coenzyme A (CoA) and acyl carrier proteins (ACP).[1][2][3] CoA is a ubiquitous and vital cofactor in all domains of life, playing a central role in numerous metabolic pathways, including the tricarboxylic acid cycle and the synthesis and degradation of fatty acids.[1][4] The pantothenate biosynthetic pathway exists in most bacteria, fungi, and plants but is absent in animals, making its enzymes attractive targets for the development of novel antimicrobial agents and herbicides.[3][5][6]

This guide focuses on a critical step in this pathway: the formation of (R)-pantoate. Pantoate synthesis is a two-step process beginning with the conversion of α-ketoisovalerate, an intermediate in valine biosynthesis, to 2-dehydropantoate.[1][5] This initial reaction is catalyzed by ketopantoate hydroxymethyltransferase (KPHMT), the product of the panB gene.[1][7] The second, and focal, step is the reduction of the resulting 2-dehydropantoate (also known as α-ketopantoate or simply ketopantoate) to (R)-pantoate. This reduction is catalyzed by the NADPH-dependent enzyme ketopantoate reductase (KPR), encoded by the panE gene in many organisms.[1][8][9] This guide provides a detailed examination of the KPR-catalyzed reaction, its mechanism, structural basis, and robust methodologies for its study, aimed at researchers and drug development professionals seeking to understand and exploit this essential biochemical transformation.

Part 1: The Biochemical Pathway and Core Mechanism

The synthesis of pantoate is a branch of the larger pantothenate biosynthetic pathway. It converges with a second branch, which produces β-alanine from aspartate, to form pantothenate in a final condensation step catalyzed by pantothenate synthetase (panC).[1][3][10]

The Catalyst: Ketopantoate Reductase (KPR)

Ketopantoate reductase (KPR; EC 1.1.1.169), also known as 2-dehydropantoate 2-reductase, is an oxidoreductase that catalyzes the stereospecific reduction of the keto group of 2-dehydropantoate to a hydroxyl group, forming (R)-pantoate.[11] The reaction is dependent on NADPH as the hydride donor.[8][9]

Reaction: 2-dehydropantoate + NADPH + H⁺ ⇌ (R)-pantoate + NADP⁺

The equilibrium of this reaction strongly favors the formation of pantoate, ensuring a robust supply for the downstream steps of CoA synthesis.[8][12]

Structural and Mechanistic Insights